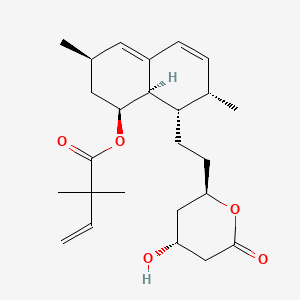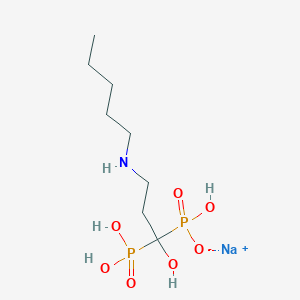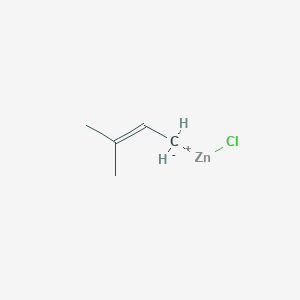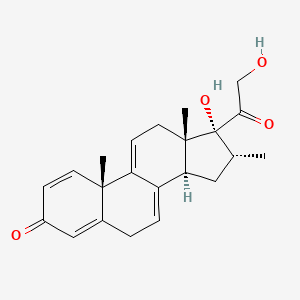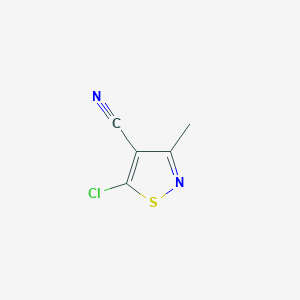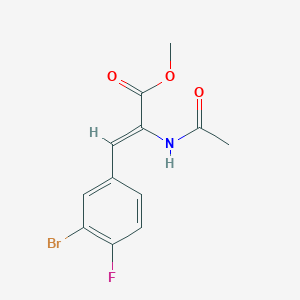
methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate
Vue d'ensemble
Description
Methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate, also known as MBFPA, is a small molecule that has a wide range of applications in synthetic and medicinal chemistry. MBFPA is an important synthetic intermediate and has been used in the synthesis of various compounds such as benzodiazepines, antibiotics, and other pharmaceuticals. MBFPA has also been used in the synthesis of various organic compounds and has been studied for its potential biological activity.
Applications De Recherche Scientifique
Methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate has been used in a variety of scientific research applications, including the synthesis of benzodiazepines and antibiotics, as well as other pharmaceuticals. This compound has also been used in the synthesis of various organic compounds and has been studied for its potential biological activity. This compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other materials. This compound has also been used in the synthesis of various compounds for medicinal purposes, such as antibiotics and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate is not well-understood, but it is believed to involve the formation of a complex between the methyl group of the molecule and the bromine atom of the bromo-4-fluorophenylacetic acid. This complex is believed to act as an electrophilic species and is thought to be responsible for the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood, but it has been shown to have some biological activity in cell culture studies. This compound has been shown to inhibit the growth of certain bacteria and to have antifungal activity. In addition, this compound has been shown to have some anti-inflammatory activity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate in laboratory experiments include its low cost, its high purity, and its availability in a variety of forms. This compound is also relatively easy to synthesize and is stable under a variety of conditions. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
Orientations Futures
Future research into methyl (2Z)-3-(3-bromo-4-fluorophenyl)-2-acetamidoprop-2-enoate could focus on its potential applications in medicinal chemistry and its potential biological activities. In particular, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound could provide insight into its potential applications in drug development. Other potential future directions for research into this compound include its potential applications in materials science and its potential use as a synthetic intermediate in the synthesis of other compounds.
Propriétés
IUPAC Name |
methyl (Z)-2-acetamido-3-(3-bromo-4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO3/c1-7(16)15-11(12(17)18-2)6-8-3-4-10(14)9(13)5-8/h3-6H,1-2H3,(H,15,16)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEQQMZMNKUXNL-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)F)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=C(C=C1)F)Br)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



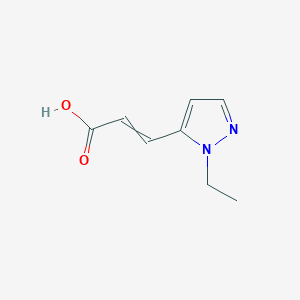
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)

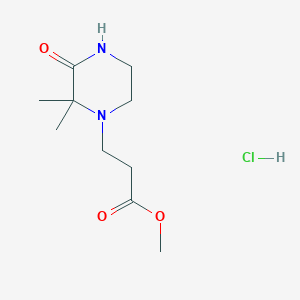

![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
